(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-amine (dihydrochloride)
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Overview
Description
(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-amine (dihydrochloride) is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which often imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-amine (dihydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Fluorination: Introduction of the fluorine atom is achieved through selective fluorination reactions.
Pyrrolidine Ring Formation: The pyrrolidine ring is constructed via cyclization reactions.
Benzylation: The benzyl group is introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-amine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzyl and fluorine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-amine (dihydrochloride) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-amine (dihydrochloride) involves its interaction with specific molecular targets. The fluorine atom often enhances binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-3-Amino-4-hydroxypyrrolidine dihydrochloride: Shares a similar pyrrolidine structure but differs in functional groups.
(3S,4S)-tetrahydrofuran-3-yl 4-isopropyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate: Another chiral compound with distinct applications.
Uniqueness
(3S,4S)-1-Benzyl-4-fluoropyrrolidin-3-amine (dihydrochloride) is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9;;/h1-5,10-11H,6-8,13H2;2*1H/t10-,11-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJWKCYEJWZTQQ-IUDGJIIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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